molecular formula C25H22N4O B12055980 3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide

Cat. No.: B12055980
M. Wt: 394.5 g/mol
InChI Key: SLPGANWBIGVDNH-OVVQPSECSA-N
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Description

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide is an organic compound that features an imidazole ring substituted with diphenyl groups and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide typically involves the condensation of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid with phenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are mediated by the compound’s unique structural features, including the imidazole ring and diphenyl groups, which facilitate binding to the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinoline
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride
  • 3,5-di(4-imidazol-1-yl)pyridine

Uniqueness

3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-phenylmethylidene]propanohydrazide is unique due to its specific substitution pattern on the imidazole ring and the presence of the hydrazide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-3-(4,5-diphenylimidazol-1-yl)propanamide

InChI

InChI=1S/C25H22N4O/c30-23(28-27-18-20-10-4-1-5-11-20)16-17-29-19-26-24(21-12-6-2-7-13-21)25(29)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H,28,30)/b27-18+

InChI Key

SLPGANWBIGVDNH-OVVQPSECSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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